molecular formula C8H4ClN3O2 B188090 2-Chloro-6-nitroquinoxaline CAS No. 6272-25-9

2-Chloro-6-nitroquinoxaline

Cat. No.: B188090
CAS No.: 6272-25-9
M. Wt: 209.59 g/mol
InChI Key: QVWIAHPYYLBQFI-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4ClN3O2. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. The compound is characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitroquinoxaline typically involves the nitration of 2-chloroquinoxaline. The process begins with the chlorination of quinoxaline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitroquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted quinoxalines.

    Reduction: Formation of 2-chloro-6-aminoquinoxaline.

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

Scientific Research Applications

2-Chloro-6-nitroquinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitroquinoxaline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve multiple mechanisms.

Comparison with Similar Compounds

2-Chloro-6-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:

  • 2-Chloro-6-methoxyquinoxaline
  • 2,7-Dichloroquinoxaline
  • 6-Bromo-3-chloroquinoxaline

Uniqueness: The presence of both a chlorine atom and a nitro group on the quinoxaline ring makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from other quinoxaline derivatives.

Properties

IUPAC Name

2-chloro-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIAHPYYLBQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284477
Record name 2-chloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-25-9
Record name 6272-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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